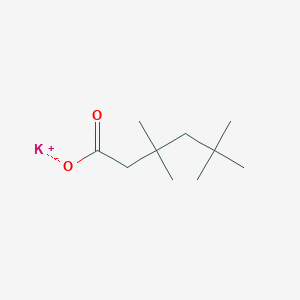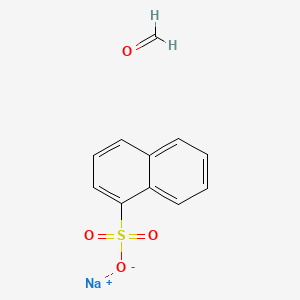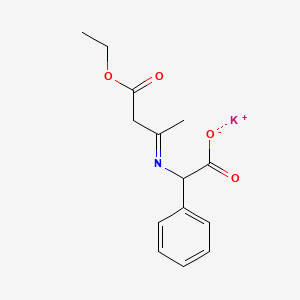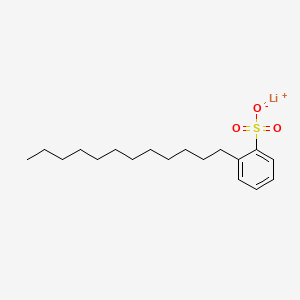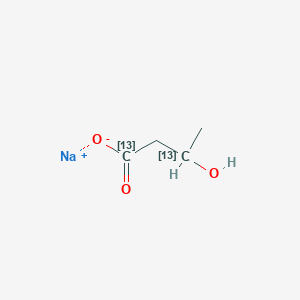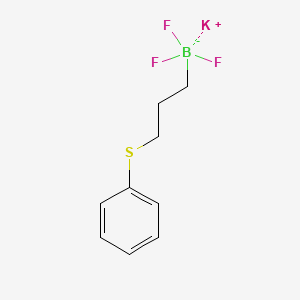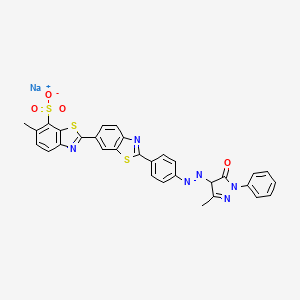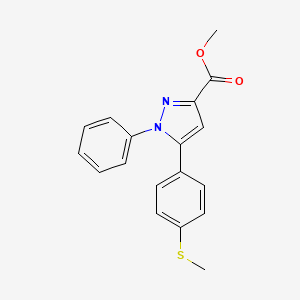![molecular formula C12H10O6 B1629853 [1,1'-Biphenyl]-2,2',4,4',5,5'-hexol CAS No. 76625-61-1](/img/structure/B1629853.png)
[1,1'-Biphenyl]-2,2',4,4',5,5'-hexol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-2,2’,4,4’,5,5’-hexol: is a polyhydroxylated biphenyl compound characterized by the presence of six hydroxyl groups attached to the biphenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,2’,4,4’,5,5’-hexol typically involves the hydroxylation of biphenyl derivatives. One common method is the direct hydroxylation of biphenyl using strong oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions. Another approach involves the use of catalytic systems, such as palladium-catalyzed hydroxylation, to achieve selective hydroxylation at the desired positions.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2,2’,4,4’,5,5’-hexol may involve multi-step processes starting from readily available biphenyl precursors. The process typically includes steps such as halogenation, followed by substitution reactions to introduce hydroxyl groups. Optimization of reaction conditions, including temperature, solvent, and catalyst selection, is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: [1,1’-Biphenyl]-2,2’,4,4’,5,5’-hexol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, leading to the formation of biphenyl.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the biphenyl core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine, followed by nucleophilic substitution with hydroxide ions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Biphenyl.
Substitution: Halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: [1,1’-Biphenyl]-2,2’,4,4’,5,5’-hexol is used as a building block in the synthesis of complex organic molecules. Its polyhydroxylated structure makes it a valuable intermediate in the preparation of polymers and other advanced materials.
Biology: In biological research, [1,1’-Biphenyl]-2,2’,4,4’,5,5’-hexol is studied for its potential antioxidant properties. The presence of multiple hydroxyl groups allows it to scavenge free radicals and protect cells from oxidative damage.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, [1,1’-Biphenyl]-2,2’,4,4’,5,5’-hexol is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-2,2’,4,4’,5,5’-hexol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound can interact with cellular membranes, affecting membrane fluidity and signaling pathways.
Comparación Con Compuestos Similares
Biphenyl: The parent compound without hydroxyl groups.
[1,1’-Biphenyl]-2,2’,4,4’-tetrol: A similar compound with four hydroxyl groups.
[1,1’-Biphenyl]-2,2’,4,4’,5,5’-hexamine: A compound with six amine groups instead of hydroxyl groups.
Uniqueness: [1,1’-Biphenyl]-2,2’,4,4’,5,5’-hexol is unique due to its high degree of hydroxylation, which imparts distinct chemical and physical properties. The presence of six hydroxyl groups enhances its solubility in water and its ability to form hydrogen bonds, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
5-(2,4,5-trihydroxyphenyl)benzene-1,2,4-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O6/c13-7-3-11(17)9(15)1-5(7)6-2-10(16)12(18)4-8(6)14/h1-4,13-18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEUTZMVCRCJOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)O)C2=CC(=C(C=C2O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633974 |
Source


|
| Record name | [1,1'-Biphenyl]-2,2',4,4',5,5'-hexol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76625-61-1 |
Source


|
| Record name | [1,1'-Biphenyl]-2,2',4,4',5,5'-hexol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Chlorothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1629772.png)
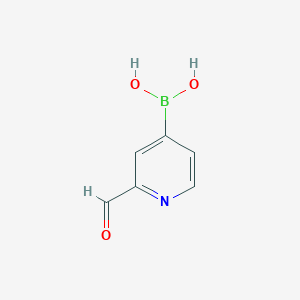
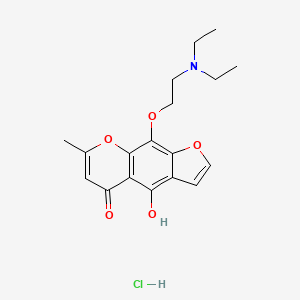
![1-[1-(Diphenylmethyl)azetidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1629777.png)

![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxotetradecyl)amino]ethyl]-, monosodium salt](/img/structure/B1629783.png)
